phosphane CAS No. 92981-90-3](/img/structure/B14341099.png)
[Bis(trimethylsilyl)methylidene](phenylethynyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)methylidenephosphane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a phenylethynyl group attached to a phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenephosphane typically involves the reaction of trimethylsilyl-substituted precursors with phenylethynylphosphane. One common method includes the use of trimethylsilylacetylene, which reacts with a suitable phosphane derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for Bis(trimethylsilyl)methylidenephosphane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilyl)methylidenephosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can yield phosphane derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of functionalized phosphane derivatives.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl)methylidenephosphane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Bis(trimethylsilyl)methylidenephosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl groups. These interactions can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways and targets depend on the context of its application, such as catalysis or material science.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound with similar trimethylsilyl groups but different functional properties.
Trimethylsilylacetylene: Another related compound used in organic synthesis with distinct reactivity.
Bis(trimethylsilyl)amine: Shares the trimethylsilyl groups but has different applications and chemical behavior.
Uniqueness
Bis(trimethylsilyl)methylidenephosphane is unique due to the combination of its trimethylsilyl and phenylethynyl groups attached to a phosphane core
Propiedades
Número CAS |
92981-90-3 |
|---|---|
Fórmula molecular |
C15H23PSi2 |
Peso molecular |
290.49 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methylidene-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C15H23PSi2/c1-17(2,3)15(18(4,5)6)16-13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
Clave InChI |
KZELMEAJZMNQSA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=PC#CC1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


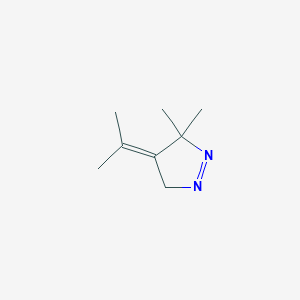
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
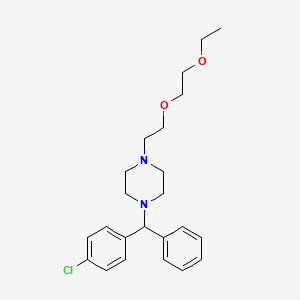
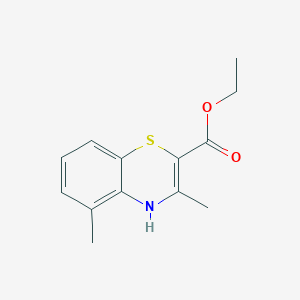

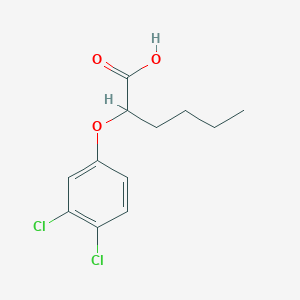
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
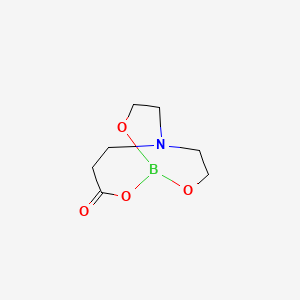
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
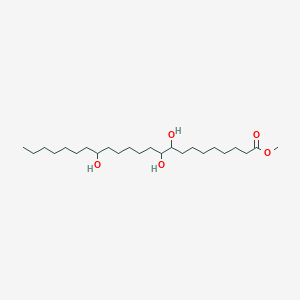

![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
